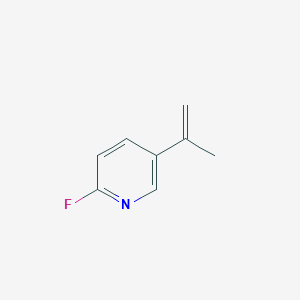
2-Fluoro-5-(prop-1-en-2-yl)pyridine
概要
説明
“2-Fluoro-5-(prop-1-en-2-yl)pyridine” is a chemical compound with the molecular formula C8H8FN . It is also known as 2-fluoro-5-isopropylpyridine . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of “2-Fluoro-5-(prop-1-en-2-yl)pyridine” is 137.15 . The InChI code for this compound is 1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“2-Fluoro-5-(prop-1-en-2-yl)pyridine” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Modular Synthesis of Polysubstituted and Fused Pyridines
A study conducted by Song et al. (2016) presented a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This method, initiated by a 2-fluoro-1,3-dicarbonyl compound, allows for the regioselective synthesis of various substituted pyridines, including those with fused structures. This synthesis technique is notable for its use of readily available materials and its independence from transition-metal catalysts (Song, Huang, Yi, & Zhang, 2016).
Novel Fluorinated Pyrazole Derivatives
Desai et al. (2016) described the synthesis of novel compounds combining fluorinated pyrazole and pyridyl 1,3,4-oxadiazole motifs. These compounds, synthesized through conventional heating and microwave irradiation, showed significant in vitro antimicrobial activity and cytotoxicity, with some specific compounds exhibiting potent antibacterial and antifungal properties (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Quantum Chemical and Molecular Dynamic Simulation Studies
A study by Kaya et al. (2016) focused on the corrosion inhibition properties of certain piperidine derivatives. Through quantum chemical calculations and molecular dynamics simulations, the study explored the adsorption behaviors and global reactivity parameters of these compounds, providing insights into theirefficiency as corrosion inhibitors for iron. This research highlights the potential application of such compounds in protecting metal surfaces from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Novel 5-HT1A Receptor Agonists
Vacher et al. (1999) explored the development of novel 5-HT1A receptor agonists with enhanced oral bioavailability. They incorporated a fluorine atom into specific positions of the molecular structure, leading to analogues with improved 5-HT1A agonist activity. This study contributes to the understanding of molecular modifications that enhance the effectiveness of receptor-specific drugs (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Fluorescent Zn2+ Sensors
Hagimori et al. (2013) developed a series of fluorescent Zn2+ sensors based on a pyridine-pyridone core structure. These sensors demonstrate the ability to switch fluorescence ON/OFF in the presence of Zn2+ due to their unique electron transfer properties. This research has implications for biological applications, including the imaging of Zn2+ in living cells (Hagimori, Uto, Mizuyama, Temma, Yamaguchi, Tominaga, & Saji, 2013).
Herbicide Breakdown and Metabolism
A study by Kim et al. (2003) investigated the breakdown and metabolism of LGC-42153, a sulfonylurea herbicide containing a 2-fluoropyridine moiety, in flooded soil conditions. This research is crucial for understanding the environmental fate and degradation pathways of new herbicides used in agriculture (Kim, Liu, Kang, Koo, & Kim, 2003).
Safety and Hazards
将来の方向性
The future directions for “2-Fluoro-5-(prop-1-en-2-yl)pyridine” could involve its use in the synthesis of various biologically active compounds . Fluoropyridines have been used in the synthesis of antimicrobial, antiviral, antitumor, and antifibrotic compounds . Therefore, “2-Fluoro-5-(prop-1-en-2-yl)pyridine” could potentially be used in similar applications.
特性
IUPAC Name |
2-fluoro-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBPXNUAJSJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289324 | |
| Record name | 2-Fluoro-5-(1-methylethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(prop-1-en-2-yl)pyridine | |
CAS RN |
848841-58-7 | |
| Record name | 2-Fluoro-5-(1-methylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848841-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(1-methylethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

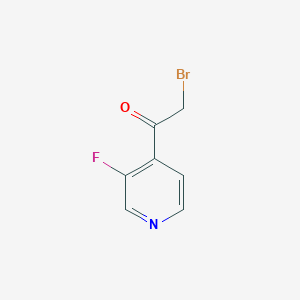
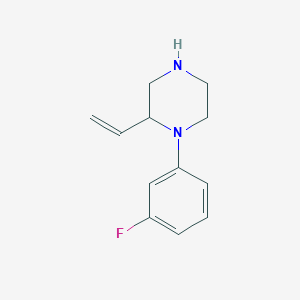



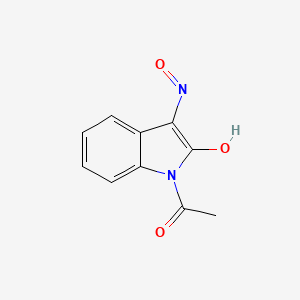
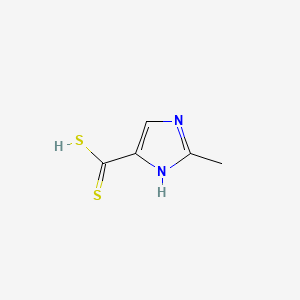
![[6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid](/img/structure/B3359285.png)

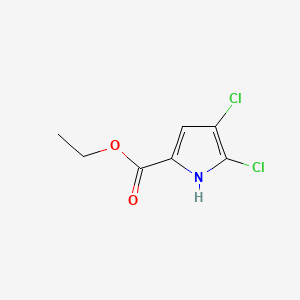

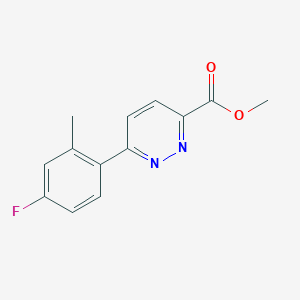
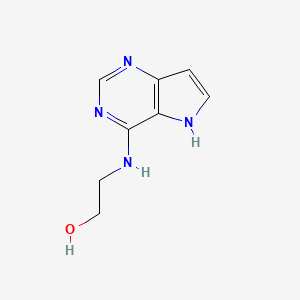
![4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359350.png)